

# Application Notes: Flow Cytometry Analysis of Apoptosis Following Lenvatinib Mesylate Treatment

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Compound of Interest		
Compound Name:	Lenvatinib Mesylate	
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#### Introduction

**Lenvatinib Mesylate** is a multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[1][2] [3] By inhibiting these kinases, Lenvatinib disrupts crucial signaling pathways involved in tumor cell proliferation, angiogenesis, and survival.[4][5] A key mechanism of Lenvatinib's antitumor activity is the induction of apoptosis, or programmed cell death.[6][7][8] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in cell populations, providing rapid and sensitive detection of apoptotic cells.[9][10][11] This document provides detailed protocols and application notes for the analysis of apoptosis induced by **Lenvatinib Mesylate** using Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis.

#### Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[12] Propidium lodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells.[12][14] In late apoptotic or necrotic cells, where membrane



integrity is compromised, PI can enter the cell and stain the nucleus.[12][14] By using a combination of Annexin V and PI, flow cytometry can distinguish between three populations:

- Live cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

### **Data Presentation**

The following tables summarize hypothetical quantitative data from flow cytometry analysis of apoptosis in cancer cell lines treated with **Lenvatinib Mesylate**.

Table 1: Apoptosis in GBC-SD and NOZ Gallbladder Cancer Cells Treated with Lenvatinib

Cell Line	Lenvatinib Concentration (µM)	Treatment Duration (hours)	Apoptotic Rate (%) (Mean ± SD)
GBC-SD	0 (Control)	48	5.9 ± 1.1
25	48	19.8 ± 5.8	
50	48	20.3 ± 4.1	-
NOZ	0 (Control)	48	3.3 ± 0.7
25	48	17.3 ± 1.3	
50	48	21.0 ± 0.4	-
(Data adapted from a study on gallbladder cancer cells[15])			-

Table 2: Apoptosis in K1 and BCPAP Thyroid Cancer Cells Treated with Lenvatinib



Cell Line	Lenvatinib Concentration (μΜ)	Treatment Duration (hours)	Apoptotic Rate (%) (Mean ± SD)
K1	0 (Control)	24	Baseline
5	24	Significantly higher than control	
25	24	Dose-dependent increase	
50	24	Dose-dependent increase	
ВСРАР	0 (Control)	24	Baseline
5	24	Significantly higher than control	
25	24	Dose-dependent increase	_
50	24	Dose-dependent increase	_
(Qualitative data adapted from a study on thyroid cancer cells, specific percentages were not provided[16])			_

## **Experimental Protocols**

#### Materials:

- Lenvatinib Mesylate
- Cancer cell line of interest (e.g., GBC-SD, NOZ, K1, BCPAP)
- Complete cell culture medium



- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- · Flow cytometer

#### Protocol 1: Cell Treatment

- Seed the cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
- Prepare a stock solution of Lenvatinib Mesylate in a suitable solvent (e.g., DMSO).
- Treat the cells with varying concentrations of **Lenvatinib Mesylate** (e.g., 0, 5, 25, 50 μM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle-treated control group.[15][16]

#### Protocol 2: Cell Staining for Flow Cytometry

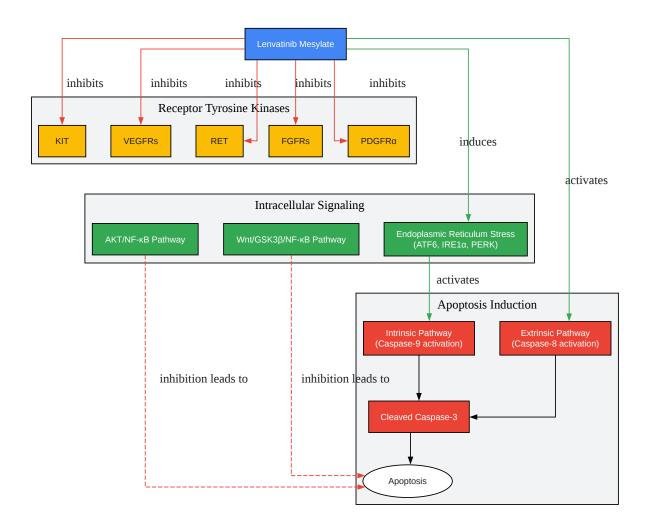
- Harvest Cells:
  - For suspension cells, gently collect the cells by centrifugation.
  - For adherent cells, aspirate the culture medium (which may contain apoptotic floating cells) and collect it. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
- Wash Cells: Wash the collected cells twice with cold PBS by centrifugation (e.g., at 670 x g for 5 minutes at room temperature).[14]
- Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Staining:
  - Aliquot 100 μL of the cell suspension into a flow cytometry tube.



- $\circ~$  Add 5  $\mu L$  of Annexin V-FITC and 2  $\mu L$  of Propidium Iodide (concentrations may vary depending on the kit).[14]
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
  [17]
- Analysis: Add 400  $\mu$ L of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

## **Mandatory Visualizations**

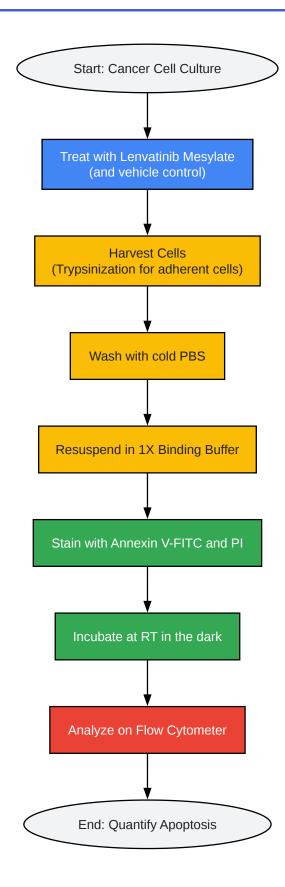




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Caption: Lenvatinib Mesylate induced apoptosis signaling pathways.





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Caption: Experimental workflow for apoptosis analysis.



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